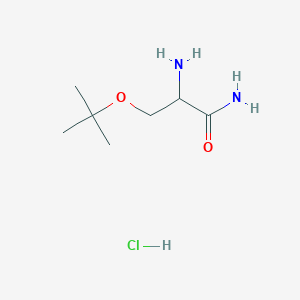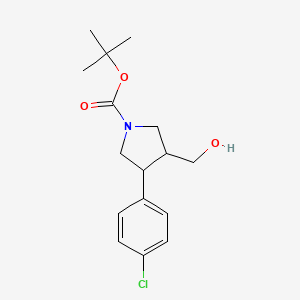
6-Hydroxyisocompactin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxyisocompactin is a chemical compound with the molecular formula C₂₃H₃₄O₆ and a molecular weight of 406.51. It is known for its unique structure and properties, which make it a subject of interest in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxyisocompactin involves multiple steps, starting from readily available precursors. The synthetic route typically includes methylation, bromination, methoxylation, and demethylation processes . Each step requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 6-Hydroxyisocompactin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halogens. The reaction conditions, including temperature, pH, and solvent choice, play a crucial role in determining the reaction’s efficiency and outcome .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
6-Hydroxyisocompactin has a wide range of scientific research applications:
Chemistry: In chemistry, it is used as a building block for synthesizing more complex molecules.
Biology: In biological research, this compound is studied for its potential effects on cellular processes and its role as a biochemical tool for probing specific pathways .
Medicine: In medicine, the compound is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets and pathways involved in disease processes .
Industry: Industrially, this compound is used in the production of various chemicals and materials, contributing to advancements in manufacturing and technology .
Mechanism of Action
The mechanism of action of 6-Hydroxyisocompactin involves its interaction with specific molecular targets and pathways. The compound can modulate enzymatic activity, influence signal transduction pathways, and affect gene expression. These interactions are crucial for its biological and therapeutic effects .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 6-Hydroxyisocompactin include other hydroxylated derivatives and structurally related molecules. Examples include 6-Hydroxyhexanoic acid and 6-Hydroxynicotinic acid .
Uniqueness: What sets this compound apart is its specific hydroxylation pattern and the resulting unique properties. This distinct structure allows for specialized applications and interactions that are not observed with other similar compounds .
Properties
CAS No. |
81093-44-9 |
|---|---|
Molecular Formula |
C23H34O6 |
Molecular Weight |
406.5 g/mol |
IUPAC Name |
[6-hydroxy-8-[2-(4-hydroxy-6-oxooxan-2-yl)ethyl]-7-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl] 2-methylbutanoate |
InChI |
InChI=1S/C23H34O6/c1-4-13(2)23(27)29-20-7-5-6-15-10-19(25)14(3)18(22(15)20)9-8-17-11-16(24)12-21(26)28-17/h5-6,10,13-14,16-20,22,24-25H,4,7-9,11-12H2,1-3H3 |
InChI Key |
JCXABYACWXHFQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(=O)OC1CC=CC2=CC(C(C(C12)CCC3CC(CC(=O)O3)O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-2,3-dihydro-1,5-benzoxazepin-5-yl]acetic acid](/img/structure/B12318467.png)
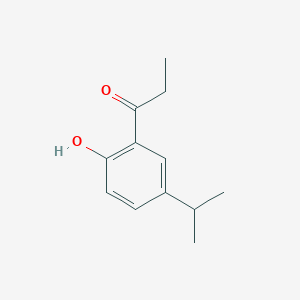
amino}-3-(4-methoxyphenyl)propanoic acid](/img/structure/B12318489.png)
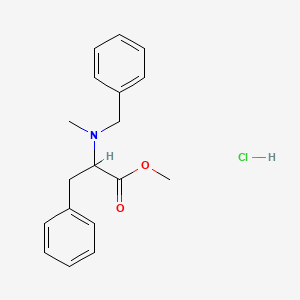
![6-Hydroxy-5,9,14-trimethyltetracyclo[11.2.1.01,10.04,9]hexadec-14-ene-5-carboxylic acid](/img/structure/B12318502.png)
![3-[(3-Carboxy-4-nitrophenyl)sulfanylmethyl]-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12318508.png)
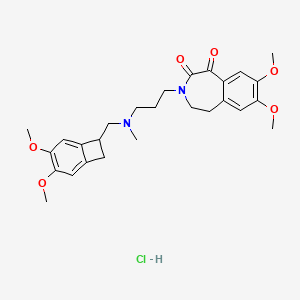
![[2-(11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] propanoate](/img/structure/B12318515.png)
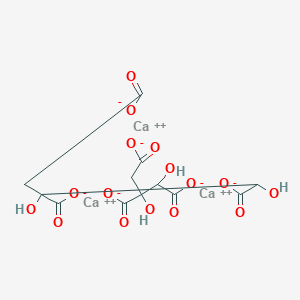
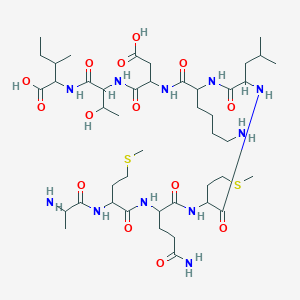

![methyl 1,6-diacetyloxy-4a-hydroxy-4,4,11b-trimethyl-2,3,5,6,6a,7,11,11a-octahydro-1H-naphtho[2,1-f][1]benzofuran-7-carboxylate](/img/structure/B12318543.png)
